molecular formula C10H11BrFN B12925076 (S)-1-(3-bromophenyl)-3-fluoropyrrolidine

(S)-1-(3-bromophenyl)-3-fluoropyrrolidine

Cat. No.: B12925076
M. Wt: 244.10 g/mol
InChI Key: KXSYGEAHJXIDQY-VIFPVBQESA-N
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Description

(S)-1-(3-Bromophenyl)-3-fluoropyrrolidine is a chiral chemical building block designed for professional research and development, particularly in medicinal chemistry and drug discovery. This compound features a fluorinated pyrrolidine ring, a structure frequently employed to enhance the pharmacokinetic properties and metabolic stability of potential therapeutic agents . The stereochemistry at the 3-position is defined as (S), providing a specific three-dimensional structure that is critical for selective interactions with biological targets. The 3-bromophenyl substituent acts as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to efficiently build complex molecular architectures around this core . Fluoropyrrolidines are valuable scaffolds in the synthesis of active pharmaceutical ingredients (APIs) and are commonly investigated for their potential in creating enzyme inhibitors and other biologically active molecules . The introduction of a fluorine atom into a molecule is a well-established strategy in lead optimization to modulate its lipophilicity, membrane permeability, and overall metabolic profile . This specific compound, by combining a chiral fluoropyrrolidine with a synthetically accessible bromoarene group, is an intermediate of interest for constructing novel compounds for high-value research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(3S)-1-(3-bromophenyl)-3-fluoropyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7H2/t9-/m0/s1

InChI Key

KXSYGEAHJXIDQY-VIFPVBQESA-N

Isomeric SMILES

C1CN(C[C@H]1F)C2=CC(=CC=C2)Br

Canonical SMILES

C1CN(CC1F)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for S 1 3 Bromophenyl 3 Fluoropyrrolidine

General Strategies for Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine core is a foundational aspect of creating (S)-1-(3-bromophenyl)-3-fluoropyrrolidine. Various established methods can be employed to construct this five-membered heterocyclic ring system.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of pyrrolidines. This approach typically involves a linear precursor containing a nucleophilic amine and an electrophilic carbon center, which react to form the cyclic structure. For the synthesis of a 3-fluoropyrrolidine (B48656) derivative, a common strategy involves the cyclization of a suitably substituted aminohalohydrin or a related precursor.

One plausible pathway commences with the bromofluorination of an appropriate alkenyl azide (B81097). The resulting bromofluorinated azide can then be reduced to the corresponding amine, which subsequently undergoes intramolecular cyclization to yield the 3-fluoropyrrolidine ring. For instance, the treatment of a protected 4-bromo-3-fluoro-3-methylbutylcarbamate with a base such as sodium hydride can induce cyclization to form the corresponding 1-Boc-3-fluoro-3-methylpyrrolidine. researchgate.net While this example illustrates the formation of a methylated analog, the underlying principle of intramolecular displacement is broadly applicable.

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and efficient route to highly functionalized pyrrolidines. beilstein-journals.org These reactions involve the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile).

A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. whiterose.ac.uk The azomethine ylide, which can be generated in situ from the decarboxylation of an α-amino acid or the desilylation of an α-silylamine, reacts with an alkene dipolarophile to form the pyrrolidine ring. To introduce the fluorine atom at the 3-position, a fluorinated alkene would be the required dipolarophile. While this method is powerful for generating diverse pyrrolidine structures, controlling the regioselectivity and stereoselectivity can be a significant challenge, often requiring careful selection of substrates, catalysts, and reaction conditions.

Reductive Cyclization and Hydroamination Strategies

Reductive cyclization and hydroamination strategies provide alternative pathways to the pyrrolidine ring. Reductive amination of 1,4-dicarbonyl compounds with an amine is a classic method for pyrrolidine synthesis. beilstein-journals.org For a 3-fluorinated pyrrolidine, this would necessitate a 2-fluoro-1,4-dicarbonyl precursor, which may present its own synthetic challenges.

More contemporary approaches include transition-metal-catalyzed intramolecular hydroamination of unsaturated amines. This method involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For example, a palladium catalyst can facilitate the cyclization of a γ-(N-arylamino)alkene to form an N-aryl-pyrrolidine. nih.gov The introduction of the fluorine atom would require a fluorinated unsaturated amine precursor.

Enantioselective Synthesis of Chiral Pyrrolidines

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, controlling the absolute configuration at the C3 position is of paramount importance. Several strategies can be employed to achieve the desired enantiomer.

Chiral Pool and Chiral Auxiliary Strategies

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidines, amino acids such as proline and hydroxyproline (B1673980) are common choices. In the context of (S)-3-fluoropyrrolidine, a plausible route could start from (S)-hydroxyproline. The hydroxyl group can be stereospecifically replaced with fluorine using a variety of fluorinating agents, followed by further functional group manipulations to arrive at the desired product. A recent patent describes a process for preparing (3R)-3-fluoropyrrolidine hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine, highlighting the utility of this chiral pool approach. wipo.int

Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. An achiral substrate is temporarily attached to a chiral auxiliary, which then biases the approach of a reagent to one face of the molecule. After the stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric Catalysis in Pyrrolidine Formation

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral compounds. nih.gov In the context of pyrrolidine synthesis, chiral catalysts can be used to control the stereochemical outcome of various ring-forming reactions.

For instance, the enantioselective [3+2] cycloaddition of azomethine ylides with alkenes can be achieved using chiral metal complexes or organocatalysts. whiterose.ac.uk The choice of a chiral ligand for the metal catalyst is crucial in determining the enantiomeric excess of the resulting pyrrolidine. For example, copper(I) complexes with chiral bisphosphine ligands have been successfully employed for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, affording chiral fluoropyrrolidines in high yield and enantioselectivity. whiterose.ac.uk

Similarly, enantioselective intramolecular aza-Michael reactions, catalyzed by chiral phosphoric acids, can be used to construct chiral pyrrolidines. nih.gov This approach involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound.

The final step in the synthesis of this compound would involve the N-arylation of (S)-3-fluoropyrrolidine. This can be achieved through well-established cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction couples an amine with an aryl halide, in this case, 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene, to form the desired N-aryl bond. The choice of ligand, base, and solvent is critical for achieving high yields and avoiding side reactions. Alternatively, a Suzuki-Miyaura coupling could be employed, reacting (S)-3-fluoropyrrolidine with 3-bromophenylboronic acid. beilstein-journals.orgyoutube.comnih.govmdpi.com

Data Tables

Table 1: Comparison of General Pyrrolidine Synthesis Strategies

Synthetic StrategyKey FeaturesPotential Challenges
Intramolecular Cyclization High efficiency for ring formation.Requires synthesis of a specific linear precursor.
Intermolecular [3+2] Cycloaddition Convergent approach, allows for diversity.Control of regioselectivity and stereoselectivity can be difficult.
Reductive Cyclization/Hydroamination Utilizes readily available starting materials.May require harsh conditions or specific catalysts.

Table 2: Overview of Enantioselective Strategies for Chiral Pyrrolidine Synthesis

Enantioselective StrategyPrincipleTypical Reagents/Catalysts
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules.L- or D-amino acids (e.g., hydroxyproline), tartaric acid.
Chiral Auxiliary Temporary attachment of a chiral group to guide reaction.Evans auxiliaries, Oppolzer's sultam.
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity.Chiral metal complexes (e.g., Cu(I) with chiral ligands), organocatalysts (e.g., chiral phosphoric acids).
Transition-Metal-Catalyzed Asymmetric Syntheses

Transition-metal catalysis is a powerful tool for the enantioselective synthesis of pyrrolidines. Various metals, including palladium, copper, rhodium, iridium, cobalt, and nickel, have been employed to catalyze reactions that form the pyrrolidine ring with high stereocontrol.

One of the most prominent methods is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines. nih.gov Copper(I) catalysts, in particular, have been shown to be effective in the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, yielding enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent stereoselectivities. nih.gov

Palladium catalysts are also widely used in the synthesis of pyrrolidine derivatives. For instance, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed to produce 2-aryl-N-Boc-pyrrolidines in high enantiomeric ratios. organic-chemistry.orgacs.orgnih.gov This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a Negishi coupling with aryl bromides. organic-chemistry.orgacs.org While this specific example focuses on C2-arylation, the underlying principles of generating a chiral, configurationally stable pyrrolidinometal intermediate can be adapted to other substitution patterns. acs.org

Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by cycloaddition, provides another versatile route to complex pyrrolidine structures. acs.org This method has been shown to be tolerant of a range of aryl and heteroaryl amides, affording pyrrolidines with good to excellent diastereoselectivity. acs.org

The table below summarizes key findings in transition-metal-catalyzed asymmetric syntheses of pyrrolidines.

Catalyst SystemReaction TypeKey FeaturesReference
Copper(I)1,3-Dipolar CycloadditionHigh yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) for fluorinated pyrrolidines. nih.gov
Palladium(0)/Phosphine (B1218219)CarboaminationHigh diastereoselectivity for trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov
Palladium(II) Acetate/tBu3P-HBF4α-ArylationConsistently high enantiomeric ratios (96:4 er) for 2-aryl-N-Boc-pyrrolidines. organic-chemistry.orgacs.org
Iridium (Vaska's Complex)Reductive [3+2] CycloadditionGood to excellent diastereoselectivity for a wide range of substituted pyrrolidines. acs.org
Organocatalytic Asymmetric Syntheses

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis, often utilizing small, chiral organic molecules to induce stereoselectivity. Proline and its derivatives are particularly prominent organocatalysts for the synthesis of pyrrolidine-containing compounds. nih.govnih.gov

Proline can catalyze intermolecular aldol (B89426) reactions, which can be a key step in the construction of functionalized pyrrolidine precursors. nih.gov To overcome some of the limitations of proline, such as its low solubility in organic solvents, numerous structurally different organocatalysts have been designed, often by introducing various groups at the C2-position of the pyrrolidine ring. nih.gov

Proline-based fluorinated dipeptides have been developed as organocatalysts for asymmetric aldol reactions in both organic and aqueous media. nih.gov The presence of both the amide and fluorine moieties is crucial for achieving good results. nih.gov Furthermore, proline-catalyzed sequential syn-Mannich and [4+1]-annulation cascade reactions provide a highly efficient one-pot process for the asymmetric synthesis of densely functionalized pyrrolidine derivatives. nih.gov

Introduction of Fluorine into Pyrrolidine Scaffolds

The incorporation of a fluorine atom at the C3 position is a defining feature of the target molecule. This can be achieved through various fluorination strategies.

Direct Fluorination Methods

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing pyrrolidine ring. This can be accomplished using either electrophilic or nucleophilic fluorinating reagents.

Electrophilic fluorination utilizes reagents that deliver a formal "F+" species to a nucleophilic carbon center. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used due to their stability and safety. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

Nucleophilic fluorination employs a source of fluoride (B91410) anion (F-) to displace a leaving group on the pyrrolidine ring via an SN2 or SNAr mechanism. acsgcipr.org Common fluoride sources include alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides (TBAF). acsgcipr.orgucla.edu The reactivity of these reagents can be influenced by factors such as solubility and hygroscopicity. ucla.edu To address these challenges, novel reagents like PyFluor have been developed. ucla.edu

Pyrrolidine Ring Construction from Fluorine-Containing Precursors

An alternative strategy involves constructing the pyrrolidine ring from precursors that already contain the fluorine atom. nih.gov This approach can offer advantages in terms of controlling the position and stereochemistry of the fluorine substituent.

One such method is the cyclization of acyclic compounds that bear a fluorine atom at the appropriate position. nih.gov For example, fluorinated amino acids can serve as valuable building blocks for the synthesis of fluorinated pyrrolidine derivatives. beilstein-journals.orgnih.govrsc.org The development of cross-coupling strategies has expanded the accessibility of various fluorinated unnatural amino acids. nih.gov

Another approach involves the visible light-induced cascade transformation of N,N-diallylamines and fluoroalkyl iodides to produce functionalized fluoroalkylated pyrrolidines. researchgate.net

The table below presents examples of pyrrolidine ring construction from fluorine-containing precursors.

Precursor TypeReaction TypeKey FeaturesReference
Fluorinated Amino AcidsCyclizationProvides access to pyrrolidines with defined stereochemistry. beilstein-journals.orgnih.govrsc.org
N,N-Diallylamines and Fluoroalkyl IodidesVisible Light-Induced CascadeSolvent-free conditions, substrate acts as both base and electron donor. researchgate.net
β-CF3-1,3-enynamidesPd(0)-Catalyzed Three-Component ReactionAffords fluorinated 3-pyrroline (B95000) aminal derivatives. acs.org

Stereoselective Fluorination Techniques

Achieving the desired (S)-configuration at the C3-fluorinated center requires stereoselective fluorination methods. The presence of fluorine can significantly influence the conformational behavior of the pyrrolidine ring. beilstein-journals.org

Asymmetric catalytic aliphatic fluorination reactions using nucleophilic fluoride reagents have been developed. ucla.edu For instance, (salen)Co-catalyzed enantioselective fluoride ring-opening reactions of epoxides and aziridines, and Pd-catalyzed asymmetric allylic fluorination of allylic chlorides represent key advances in this area. ucla.edu

Organocatalysis also offers a viable approach to stereoselective fluorination. The design of chiral organocatalysts can facilitate the enantioselective introduction of fluorine.

N-Arylation Strategies for Pyrrolidines

The final key transformation in the synthesis of this compound is the formation of the C-N bond between the pyrrolidine nitrogen and the 3-bromophenyl group. Several N-arylation methods are available for this purpose. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides and is a widely used method for the synthesis of C-N bonds. wikipedia.orglibretexts.org This reaction has undergone significant development, with various generations of catalyst systems allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations utilize soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Photocatalytic N-arylation has also emerged as a milder alternative to traditional C-N coupling reactions. helsinki.fi These reactions utilize light to activate a photocatalyst, which can then participate in redox reactions with the substrates. helsinki.fi

The table below compares different N-arylation strategies for pyrrolidines.

Reaction NameCatalystKey FeaturesReference
Buchwald-Hartwig AminationPalladiumBroad substrate scope, mild reaction conditions with modern catalysts. wikipedia.orglibretexts.org
Ullmann CondensationCopperAn alternative to palladium-catalyzed methods, modern variants use soluble catalysts. wikipedia.org
Photocatalytic N-ArylationMetal catalysts, organic dyes, or semiconductorsMilder reaction conditions compared to traditional methods. helsinki.fi
Metal-Free N-Arylationp-Quinol ethers or p-quinone monoacetalsRedox-neutral three-component reaction. thieme-connect.com

Transition-Metal-Catalyzed N-Arylation (e.g., Buchwald-Hartwig, Chan-Evans-Lam couplings)

The formation of the aryl-nitrogen bond is a critical step in the synthesis of this compound. Transition-metal catalysis, particularly palladium- and copper-based systems, offers powerful and versatile methods for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. researchgate.net For the synthesis of the target molecule, this would involve the reaction of (S)-3-fluoropyrrolidine with an appropriate 3-bromophenyl electrophile, such as 1,3-dibromobenzene or 1-bromo-3-iodobenzene. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands like t-BuXPhos often providing good results for challenging substrates. nih.gov

The Chan-Evans-Lam (CEL) coupling provides a complementary, copper-catalyzed approach for N-arylation. wikipedia.orgorganic-chemistry.org This reaction typically couples an amine with an aryl boronic acid. wikipedia.org To synthesize this compound via this method, (S)-3-fluoropyrrolidine would be reacted with 3-bromophenylboronic acid. nih.gov CEL couplings are known for their mild reaction conditions, often running at room temperature and open to the air, which can be advantageous over the often more stringent inert conditions required for Buchwald-Hartwig reactions. wikipedia.orgorganic-chemistry.org

ReactionCatalyst/LigandAryl SourceBaseSolventTypical Conditions
Buchwald-Hartwig Pd₂(dba)₃ / t-BuXPhos1,3-DibromobenzeneNaOtBu, Cs₂CO₃Toluene, DioxaneInert atmosphere, 80-110 °C
Chan-Evans-Lam Cu(OAc)₂ / Pyridine or Phenanthroline-based ligands3-Bromophenylboronic acidEt₃N, K₂CO₃CH₂Cl₂, TolueneAir atmosphere, Room Temp - 80 °C

This table presents typical conditions for the respective coupling reactions, extrapolated for the synthesis of this compound. Specific conditions may require optimization.

Convergent and Divergent Synthesis of this compound

The synthesis of the target molecule can be approached in both a convergent and divergent manner, allowing for flexibility in the introduction of the key structural motifs.

Sequential Halogenation and Cyclization Processes

A divergent approach could involve the synthesis of the fluoropyrrolidine ring system first, followed by the introduction of the 3-bromophenyl group. The synthesis of chiral fluoropyrrolidines often starts from readily available chiral precursors like hydroxyproline or involves asymmetric cyclization reactions. nih.gov

One hypothetical pathway involves the cyclization of an acyclic amino alcohol precursor. For example, a suitable N-protected 4-amino-2-fluoro-1-alkanol could be cyclized to form the N-protected 3-fluoropyrrolidine ring. The fluorination step itself can be a key challenge, with methods ranging from nucleophilic fluorination of a corresponding alcohol to electrophilic fluorination of an enamine or enolate precursor. bioorganica.com.ua Following the formation of the (S)-3-fluoropyrrolidine core sigmaaldrich.comossila.com, the N-aryl group can be installed using the coupling methods described in section 2.4.1.

Alternatively, a process could involve the formation of a pyrroline (B1223166) intermediate via iminyl radical cyclization, followed by reduction and functionalization. nsf.govorganic-chemistry.org

Coupling Reactions Incorporating Bromophenyl Moieties

A convergent synthesis is often the most direct route, involving the coupling of two key fragments: the (S)-3-fluoropyrrolidine core and a 3-bromophenyl-containing reagent. This strategy relies heavily on the N-arylation reactions previously discussed.

The process involves preparing (S)-3-fluoropyrrolidine, often available as its hydrochloride salt sigmaaldrich.comossila.com, and coupling it directly with a bromophenyl partner. This approach consolidates the final structure in a single, high-value step. The choice between a Buchwald-Hartwig or Chan-Evans-Lam coupling would depend on factors such as substrate availability, functional group tolerance, and desired reaction conditions.

Coupling StrategyKey FragmentsReaction TypeKey Advantages
Convergent (S)-3-fluoropyrrolidine + 3-Bromophenylboronic acidChan-Evans-Lam CouplingMild conditions, operational simplicity. organic-chemistry.org
Convergent (S)-3-fluoropyrrolidine + 1,3-DibromobenzeneBuchwald-Hartwig AminationHigh generality, effective for less reactive halides. researchgate.net

This table summarizes convergent strategies for the synthesis of this compound.

Chemical Transformations and Reactivity of S 1 3 Bromophenyl 3 Fluoropyrrolidine

Reactivity of the Bromine Substituent

The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. chemicalbook.comlibretexts.org In the context of (S)-1-(3-bromophenyl)-3-fluoropyrrolidine, the bromine atom can be readily displaced by a variety of aryl and heteroaryl boronic acids or their corresponding esters. This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base.

A representative example is the coupling of this compound with pyridine-2-boronic acid. This reaction is a key step in the synthesis of certain neurokinin-1 (NK-1) receptor antagonists. nih.govgoogle.com The general conditions for such a transformation are outlined in the table below.

Reactants Catalyst System Base Solvent Product Reference
This compound, Pyridine-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/Water(S)-3-fluoro-1-(3-(pyridin-2-yl)phenyl)pyrrolidine nih.govgoogle.com
This compound, Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/Water(S)-1-(biphenyl-3-yl)-3-fluoropyrrolidineHypothetical

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The electronic nature of the boronic acid coupling partner can also influence the reaction efficiency.

Nucleophilic Aromatic Substitution Pathways

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For the bromine on this compound to be displaced by a nucleophile, the reaction typically requires harsh conditions, such as high temperatures and the use of a strong nucleophile, or activation of the aromatic ring, for instance, by the presence of strongly electron-withdrawing groups. beilstein-journals.org In the absence of such activating groups on the phenyl ring of the title compound, this pathway is generally less favored than cross-coupling reactions.

Reactivity of the Fluorine Substituent

The fluorine atom at the 3-position of the pyrrolidine (B122466) ring significantly influences the compound's properties and reactivity.

Impact on Ring Reactivity and Stability

The introduction of a fluorine atom can alter the electronic properties and conformational preferences of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org The strong electron-withdrawing nature of fluorine can decrease the basicity of the nearby pyrrolidine nitrogen. This modification can be advantageous in certain synthetic applications and can influence the biological activity of the final molecule. The C-F bond is generally very strong and not readily cleaved, making the fluorine atom a stable substituent under most reaction conditions. beilstein-journals.org

Fluorine as a Stereodirecting Group

The stereochemistry at the fluorine-bearing carbon is a critical feature of this compound. This defined stereocenter can play a crucial role in directing the stereochemical outcome of subsequent reactions on the pyrrolidine ring or in influencing the binding of the molecule to a biological target. The gauche effect between the fluorine and the nitrogen atom can lead to a preferred conformation of the pyrrolidine ring, which can in turn influence its reactivity. beilstein-journals.orgbeilstein-journals.org

Transformations of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center and can participate in a variety of chemical transformations.

The nitrogen atom in N-aryl pyrrolidines can be involved in further reactions, although the aryl group reduces its nucleophilicity compared to an N-alkyl pyrrolidine. chemicalbook.com Transformations such as acylation, alkylation, or sulfonylation at the nitrogen position are possible, provided that appropriate reagents and conditions are employed. These reactions would allow for further diversification of the molecular scaffold. For instance, reaction with an acyl chloride would yield the corresponding amide.

Acylation and Alkylation Reactions

The secondary amine of the pyrrolidine ring in this compound is a key site for acylation and alkylation reactions. These reactions are fundamental in modifying the structure and properties of the parent molecule, often as a step in the synthesis of biologically active compounds.

Acylation: The nucleophilic nitrogen of the pyrrolidine can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. While specific examples of acylation starting directly from this compound are not extensively documented in publicly available literature, the acylation of the parent (S)-3-fluoropyrrolidine is a common transformation. For instance, (S)-3-fluoropyrrolidine hydrochloride is used as a building block for the preparation of urea (B33335) derivatives, which involves an acylation step. This suggests that the N-(3-bromophenyl) substituent does not significantly hinder the nucleophilicity of the pyrrolidine nitrogen, and similar acylation reactions are expected to proceed efficiently.

Alkylation: The alkylation of the pyrrolidine nitrogen introduces new carbon-based substituents. This can be achieved using alkyl halides or other electrophilic alkylating agents. The alkylation of N-heterocycles is a well-established transformation in organic synthesis. For example, studies on the alkylation of pyrrolidines with reagents like 1-(3-chloropropyl)pyrrolidine (B1588886) have provided mechanistic insights, highlighting the formation of azetidinium ion intermediates. organic-chemistry.org While direct literature on the alkylation of this compound is scarce, related N-aryl heterocycles are known to undergo alkylation. For example, the sodium hydride-induced alkylation of N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine with substituted arylmethyl halides proceeds regiospecifically on the pyrrole (B145914) nitrogen. scirp.org This indicates that the pyrrolidine nitrogen in this compound is expected to be reactive towards a variety of alkylating agents.

Below is a representative table of potential acylation and alkylation reactions based on the reactivity of analogous compounds.

ReactantReagentProduct Type
This compoundAcetyl chlorideN-acetyl-1-(3-bromophenyl)-3-fluoropyrrolidine
This compoundBenzoyl chlorideN-benzoyl-1-(3-bromophenyl)-3-fluoropyrrolidine
This compoundMethyl iodide1-(3-bromophenyl)-3-fluoro-1-methylpyrrolidinium iodide
This compoundBenzyl bromideN-benzyl-1-(3-bromophenyl)-3-fluoropyrrolidine

Ligand Coordination Studies

The nitrogen and potentially the fluorine atom of the pyrrolidine ring, as well as the bromine atom of the phenyl ring, in this compound offer potential coordination sites for metal ions. The use of chiral pyrrolidine derivatives as ligands in asymmetric catalysis is a well-established field.

While specific ligand coordination studies involving this compound are not prominently reported, the parent (S)-(+)-3-fluoropyrrolidine hydrochloride has been utilized as a ligand for metal complexes. libretexts.org For example, it has been used to form a cadmium-based perovskite ferroelectric, where the pyrrolidine nitrogen coordinates to the metal center. libretexts.org The presence of the 3-bromophenyl group could influence the electronic properties and steric environment of the nitrogen atom, potentially modulating the stability and catalytic activity of its metal complexes. The bromine atom could also participate in coordination or oxidative addition to a metal center, a key step in many cross-coupling reactions. Further research is needed to explore the full potential of this compound as a ligand in catalysis.

Further Functionalization and Derivatization

Beyond simple acylation and alkylation, the structure of this compound allows for more complex functionalization and derivatization, significantly expanding its utility in the synthesis of diverse chemical entities.

Elaboration of Side Chains

The 3-bromophenyl moiety of this compound is a versatile platform for the introduction of new functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are central to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. wikipedia.orgnih.gov This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org It is highly probable that the bromine atom in this compound can be efficiently substituted using various boronic acids in the presence of a suitable palladium catalyst and base. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgwikipedia.org This provides a direct method to synthesize N-aryl amines, an important motif in many pharmaceuticals. The reaction is compatible with a broad range of amines, including primary and secondary amines, as well as various amides and other nitrogen nucleophiles. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, leading to the formation of an arylalkyne. organic-chemistry.orgwikipedia.org This transformation is valuable for introducing acetylenic moieties, which can be further functionalized. scirp.orglibretexts.org

The table below summarizes representative cross-coupling reactions that could be applied to elaborate the side chain of this compound.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃(S)-3-fluoro-1-phenyl-3-(biphenyl-3-yl)pyrrolidine
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, BINAP, NaOtBuN-(3-((S)-3-fluoropyrrolidin-1-yl)phenyl)aniline
Sonogashira CouplingPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N(S)-3-fluoro-1-(3-(phenylethynyl)phenyl)pyrrolidine
Heck CouplingStyrenePd(OAc)₂, PPh₃, Et₃N(S)-1-(3-((E)-2-phenylvinyl)phenyl)-3-fluoropyrrolidine

Ring Expansion and Contraction Methodologies

In general, ring expansion of pyrrolidines to piperidines can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or other sequences involving ring opening followed by recyclization. Ring contraction to azetidines is a more challenging transformation but can be envisioned through photochemical methods or intramolecular substitution reactions of appropriately functionalized pyrrolidines. The presence of the fluorine atom at the 3-position could influence the regioselectivity and feasibility of such rearrangements. The development of such methodologies for fluorinated pyrrolidines remains an area for future investigation.

Applications in Advanced Chemical Design and Synthesis

(S)-1-(3-bromophenyl)-3-fluoropyrrolidine as a Chiral Building Block

The inherent structural features of this compound—a stereocenter, a fluorine atom that modulates electronic properties, and a bromine handle for synthetic diversification—make it an exemplary chiral building block.

Synthesis of Enantiopure Complex Heterocycles

Substituted chiral pyrrolidines are foundational motifs in a multitude of biologically active compounds and serve as crucial intermediates in organic synthesis. mdpi.com The this compound molecule is strategically designed for the synthesis of enantiomerically pure complex heterocycles. The pyrrolidine (B122466) ring itself provides a rigid, stereochemically defined scaffold. The bromine atom on the phenyl ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, and amino substituents, enabling the construction of a wide array of more complex molecular architectures.

Furthermore, the fluorine atom at the 3-position of the pyrrolidine ring can significantly influence the conformational preferences and electronic nature of the molecule, which can be exploited to control the stereochemical outcome of subsequent transformations. The synthesis of complex heterocyclic systems often relies on sequential reactions where the stereochemistry of the starting material dictates the final product's configuration. By using this compound, chemists can introduce a fluorinated, chiral element early in a synthetic sequence, ensuring the transfer of chirality to the final, more complex target molecule.

Construction of Three-Dimensional Fragment Libraries

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying starting points for new therapeutics. nih.govfrontiersin.org A significant trend in this field is the move away from flat, two-dimensional aromatic compounds towards fragments with greater three-dimensional (3D) character. nih.govvu.nl Molecules rich in sp³-hybridized carbons, like this compound, are sought after because their defined 3D shapes can lead to more specific and higher-quality interactions with the complex topological features of protein binding sites. nih.gov

This compound is an ideal candidate for inclusion in 3D fragment libraries for several reasons:

Inherent 3D Structure: The non-planar pyrrolidine ring provides a rigid and well-defined three-dimensional scaffold. nih.gov

Dual Functionalization Points: The molecule possesses two distinct points for synthetic elaboration. The secondary amine of the pyrrolidine ring can be readily functionalized through reactions like acylation, sulfonylation, or reductive amination. Simultaneously, the aryl bromide allows for a vast range of cross-coupling reactions to build out a second vector. nih.gov

Modularity: This dual functionality enables a modular approach to library synthesis, where different groups can be systematically introduced at both positions, rapidly generating a library of related but structurally diverse 3D fragments. nih.gov

The use of diversity-oriented synthesis with building blocks like this allows for the creation of fragment libraries that explore a wider and more biologically relevant region of chemical space. nih.gov

Utility in Ligand Design for Asymmetric Catalysis

The creation of effective chiral ligands is central to the field of asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. researchgate.net The pyrrolidine framework is considered a "privileged" scaffold, forming the backbone of many highly successful ligands. mdpi.comnih.gov

Design Principles for Chiral Pyrrolidine-Based Ligands

The design of effective chiral ligands is a complex task that balances steric and electronic factors to create a chiral environment around a metal center. nih.gov For many years, C₂-symmetric ligands, where two identical coordinating groups are related by a twofold axis of rotation, were a dominant design principle. nih.gov However, more recent research has shown that non-symmetrical ligands, such as P,N-ligands, can often outperform their symmetric counterparts in various metal-catalyzed reactions. nih.gov

This compound is an excellent starting point for creating such non-symmetrical ligands. Key design principles include:

Modular Assembly: The pyrrolidine nitrogen can be used to attach a phosphine-containing moiety, while the bromophenyl group can be elaborated into a different coordinating group, or vice-versa. This modularity allows for the rapid synthesis and screening of a library of ligands with varying steric and electronic properties. nih.gov

Chiral Backbone: The rigid (S)-pyrrolidine ring provides the essential chiral information, fixing the geometry of the coordinating atoms and influencing the orientation of the substrate in the catalyst's coordination sphere.

Electronic Tuning: The electron-withdrawing fluorine atom can modify the electron density at the nitrogen atom and, consequently, the electronic properties of the resulting ligand and its metal complex. This can impact catalytic activity and selectivity.

Table 1: Key Structural Features of this compound and Their Relevance in Ligand Design
Structural FeatureRelevance in Ligand Design
(S)-Chiral CenterProvides the fundamental source of chirality, essential for inducing enantioselectivity.
Pyrrolidine RingActs as a rigid, privileged scaffold to orient coordinating groups in a well-defined 3D space.
3-Fluoro SubstituentModulates the electronic properties (pKa) of the pyrrolidine nitrogen, influencing the ligand's donor ability and the catalyst's reactivity.
3-Bromophenyl GroupServes as a versatile synthetic handle for introducing a second, different coordinating group (e.g., phosphine (B1218219), oxazoline) via cross-coupling, enabling the creation of modular, non-symmetrical ligands.

Role in Enantio- and Diastereoselective Transformations

Chiral ligands derived from pyrrolidine scaffolds are instrumental in a wide range of important enantio- and diastereoselective transformations. mdpi.com Metal complexes incorporating these ligands act as catalysts that can preferentially generate one of two possible enantiomeric or diastereomeric products. nih.gov

By modifying this compound into a bidentate ligand (e.g., a P,N-ligand), it can be used in reactions such as:

Asymmetric Hydrogenation: Iridium and Rhodium complexes of chiral P,N-ligands have proven highly effective in the hydrogenation of various olefins, expanding the scope of this critical transformation. nih.gov

Asymmetric Allylic Substitution: Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction where the choice of chiral ligand is paramount for achieving high enantioselectivity. nih.gov

Asymmetric Hydroamination: Manganese-catalyzed hydroamination of allylic alcohols using chiral P,N,N-ligands can produce chiral γ-amino alcohols with high yield and enantiomeric excess. acs.org

In these reactions, the ligand-metal complex coordinates to the substrate in a way that blocks one face of the molecule, directing the incoming reagent to attack from the other, less hindered face. The specific stereochemical outcome is determined by the precise 3D structure of the chiral pocket created by the ligand, a feature that can be fine-tuned by modifying the substituents on the pyrrolidine or phenyl rings of the original building block.

Contributions to Structural Motif Exploration in Chemical Biology Research

The introduction of specific structural motifs can dramatically alter the physicochemical and biological properties of a molecule. The 3-fluoropyrrolidine (B48656) unit is a valuable motif for exploration in chemical biology and medicinal chemistry. Fluorine is often incorporated into drug candidates to improve properties such as metabolic stability, binding affinity, and membrane permeability.

Computational and Theoretical Studies on S 1 3 Bromophenyl 3 Fluoropyrrolidine

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For a chiral molecule such as (S)-1-(3-bromophenyl)-3-fluoropyrrolidine, these investigations can unravel the origins of stereoselectivity in its synthesis.

The asymmetric synthesis of this compound, likely proceeding through a nucleophilic substitution pathway to introduce the fluorine atom, can be computationally modeled to understand the stereochemical outcome. Transition state analysis allows for the calculation of the energy barriers for the formation of different stereoisomers.

In a hypothetical asymmetric synthesis, the key step might involve the fluorination of a precursor molecule. Computational models would locate the transition state structures for the attack of a fluoride (B91410) source on a carbon center. The energy difference between the transition states leading to the (S) and (R) isomers determines the enantiomeric excess of the reaction. These calculations can guide the choice of chiral catalysts or auxiliaries to favor the formation of the desired (S)-isomer.

Table 1: Hypothetical Transition State Energies for a Key Synthetic Step

Transition State Method Basis Set Relative Energy (kcal/mol)
TS-(S) DFT (B3LYP) 6-311+G(d,p) 0.0

This table illustrates how computational chemistry can predict the favored stereochemical pathway.

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The substituents on the ring significantly influence the preferred pucker. In this compound, the fluorine atom at the C3 position and the bulky 3-bromophenyl group at the N1 position are the primary determinants of the ring's conformation.

Table 2: Predicted Dihedral Angles for Pyrrolidine Ring Puckers

Conformer C1-C2-C3-C4 (°) C2-C3-C4-N1 (°) C3-C4-N1-C1 (°) C4-N1-C1-C2 (°) N1-C1-C2-C3 (°)
C3-exo 25.1 -38.2 34.5 -15.8 -5.6

This interactive table showcases the predicted dihedral angles for the two most likely low-energy conformations of the pyrrolidine ring.

Rational Design of Catalytic Systems

Computational methods are pivotal in the rational design of catalysts for the synthesis of complex molecules. By modeling the interactions between reactants, catalysts, and transition states, chemists can design more efficient and selective catalytic systems.

The synthesis of enantiopure compounds like this compound often relies on transition metal catalysis with chiral ligands. Computational studies can model the binding of a prochiral substrate to a metal-ligand complex. These models help in understanding how the chiral environment created by the ligand dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. For instance, in a catalytic hydrogenation or amination reaction to form the pyrrolidine ring, the precise coordination of the substrate to the metal center, influenced by the steric and electronic properties of the chiral ligand, is key to achieving high stereocontrol.

Computational chemistry can predict the reactivity of different sites within the this compound molecule. For example, by calculating molecular orbitals and electrostatic potential maps, one can predict the most likely sites for electrophilic or nucleophilic attack. The nucleophilicity of the pyrrolidine nitrogen can be assessed, as can the susceptibility of the bromophenyl ring to further substitution reactions. Such predictions are invaluable for planning subsequent chemical modifications of the molecule to generate analogues.

In Silico Exploration of Chemical Space for Analogues

In silico methods allow for the rapid design and evaluation of a vast number of virtual analogues of a lead compound, a process known as exploring chemical space. This approach can identify new derivatives of this compound with potentially improved properties.

The process typically involves creating a virtual library of compounds by systematically modifying different parts of the parent molecule. For this compound, this could involve changing the substituent on the phenyl ring, altering the position of the fluorine on the pyrrolidine ring, or introducing new functional groups. These virtual analogues can then be screened computationally for desired properties such as binding affinity to a biological target, or for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This in silico screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Lack of Specific Research Data Precludes Article Generation

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Predictive Modeling of Synthetic Accessibility

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Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of efficient, safe, and environmentally benign methods for the synthesis of (S)-1-(3-bromophenyl)-3-fluoropyrrolidine is a key area for future research. Current synthetic approaches often rely on traditional batch processes which can be resource-intensive. Innovations in synthetic chemistry offer pathways to more sustainable manufacturing.

Flow Chemistry Applications

Continuous flow chemistry presents a significant opportunity to improve the synthesis of this compound. The use of microreactors can enhance heat and mass transfer, leading to better control over reaction parameters, increased safety, and potentially higher yields and purity. A potential flow-based synthesis could involve a multi-step sequence where key transformations, such as the fluorination and N-arylation steps, are performed in continuous-flow modules. For instance, a continuous gas/liquid–liquid/liquid flow process, similar to that used for the synthesis of 4-fluoropyrazole derivatives, could be adapted for the fluorination step. preprints.orgtib.eu This approach allows for the safe handling of potentially hazardous reagents and the telescoping of reactions, minimizing intermediate isolation steps.

A hypothetical flow synthesis could be designed as follows:

StepTransformationPotential Flow Reactor SetupAdvantages
1Fluorination of a suitable pyrrolidine (B122466) precursorGas-liquid flow reactor with a fluorinating agentEnhanced safety, precise temperature control, rapid mixing
2N-arylation with 1-bromo-3-iodobenzenePacked-bed reactor with a copper or palladium catalystHigh catalyst efficiency, potential for catalyst recycling
3In-line purificationLiquid-liquid extraction or continuous chromatography moduleReduced workup time, continuous product isolation

This modular approach would enable rapid optimization of reaction conditions and facilitate scale-up for industrial production.

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, which is crucial for the synthesis of the (S)-enantiomer of 3-fluoropyrrolidine (B48656). Recent advancements in enzyme engineering have expanded the scope of biocatalysis to include reactions not found in nature.

Future research could focus on the development of enzymes capable of catalyzing the key steps in the synthesis of this compound. For example, engineered enzymes could be employed for the asymmetric fluorination of a pyrrolidine precursor or for the stereoselective construction of the pyrrolidine ring itself. A one-pot photoenzymatic synthesis route, which combines photochemical activation with enzymatic catalysis, has been successfully applied to the synthesis of chiral pyrrolidines and could be a promising strategy. nih.gov Furthermore, the biocatalytic synthesis of pyrrolidine-2,3-diones has demonstrated the potential of enzymes in constructing functionalized pyrrolidine rings. rsc.org The development of a biocatalytic route to 2-fluoro-3-hydroxypropionic acid highlights the potential for creating fluorinated building blocks enzymatically. nih.gov

Exploration of Advanced Catalytic Applications

The unique structural features of this compound make it an interesting candidate for use in various catalytic applications. The chiral pyrrolidine core can act as a ligand for transition metals or as an organocatalyst, while the bromophenyl group provides a handle for further functionalization.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. nih.gov Future work could explore the use of this compound as a component in MCRs to generate novel libraries of complex molecules. The secondary amine of the pyrrolidine ring can participate in various MCRs, such as the Ugi or Passerini reactions. For example, dirhodium(II) salts have been shown to catalyze the three-component assembly of an imine, a diazo compound, and an alkyne to form substituted pyrroles. nih.gov Similar strategies could be developed where this compound serves as the amine component, leading to the synthesis of novel chiral, fluorinated, and arylated pyrrolidine derivatives.

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer sustainable methods for chemical transformations by utilizing light or electricity as energy sources. The this compound scaffold could be explored in these contexts in several ways.

The chiral pyrrolidine moiety could serve as a chiral ligand in asymmetric photocatalysis. nih.gov For instance, it could be used to create chiral photocatalysts that can induce enantioselectivity in photochemical reactions. bath.ac.uk A photocatalytic strategy for pyrrolidine synthesis has already been reported, indicating the compatibility of the pyrrolidine scaffold with photocatalytic conditions. wisc.edu

The bromophenyl group of the molecule is a key functional handle for electrocatalytic transformations. Electrocatalytic reduction can be used to activate the carbon-bromine bond, enabling subsequent coupling reactions. researchgate.net For example, copper-catalyzed hydrodehalogenation of brominated aromatic compounds has been demonstrated, suggesting that the bromo-substituent on the phenyl ring could be selectively transformed or used as a coupling site under electrocatalytic conditions. researchgate.netmdpi.com This would open up avenues for the synthesis of novel derivatives with diverse functionalities.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel molecules. preprints.orgnih.govresearchgate.netacs.orgresearchgate.netbeilstein-journals.orgcolab.wschemrxiv.orgrjptonline.org

For this compound, ML algorithms could be employed to:

Optimize Synthetic Routes: AI-driven retrosynthesis tools can suggest novel and efficient synthetic pathways. preprints.org By analyzing vast databases of chemical reactions, these tools can identify promising disconnections and reaction conditions. acs.org

Predict Reaction Outcomes and Yields: ML models can be trained to predict the success and yield of a given reaction, reducing the need for extensive experimental screening. rjptonline.org This is particularly valuable for complex multi-parameter reactions.

Design Novel Derivatives: Generative models can be used to design new molecules based on the this compound scaffold with desired properties for specific applications, such as drug discovery or materials science.

The integration of ML with high-throughput experimentation platforms can create a closed-loop system for the rapid optimization of synthetic routes and the discovery of new applications for this versatile compound. beilstein-journals.orgchemrxiv.org

Expanding the Scope of Functionalization and Derivatization

The chemical architecture of this compound presents two primary sites for synthetic modification: the bromine-substituted phenyl ring and the fluorinated pyrrolidine core. Future research is poised to leverage these reactive handles to generate a diverse library of novel compounds for various applications, particularly in medicinal chemistry and materials science.

The most direct and versatile approach for derivatization involves the bromine atom on the phenyl ring. This site is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions allow for the strategic installation of carbon-carbon and carbon-heteroatom bonds, profoundly altering the molecule's steric and electronic properties. Key transformations include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups, expanding the core structure. This was demonstrated in the synthesis of citalopram (B1669093) analogues where a bromo-dihydrobenzofuran was coupled with boronic acids. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines, anilines, or other nitrogen-containing moieties. nih.gov

Sonogashira Coupling: The introduction of terminal alkynes via this method provides a gateway to further functionalization or the synthesis of rigid, linear analogues.

Heck Coupling: The reaction with alkenes can be used to append vinyl groups, which can serve as handles for subsequent transformations. mdpi.com

C-O Coupling: The formation of ether linkages by coupling with alcohols offers another route to modify the molecule's lipophilicity and hydrogen bonding potential. nih.gov

The following table summarizes potential derivatization reactions targeting the aryl bromide moiety.

Reaction TypeReagent ClassCatalyst/Ligand System (Examples)Resulting Functional Group
Suzuki-Miyaura CouplingAryl/Alkyl Boronic AcidsPd(OAc)₂, SPhos, K₃PO₄Biaryl, Alkyl-aryl
Buchwald-Hartwig AminationAmines (Aliphatic/Aromatic)[Pd(allyl)Cl]₂, AdBippyPhos, KOPhAryl-amine
C-O Cross-CouplingAlcohols/PhenolstBuBrettPhos Pd G3, Cs₂CO₃Aryl-ether
Heck CouplingAlkenesPd(OAc)₂, P(o-tol)₃, Et₃NAryl-alkene (Styrenyl)
Sonogashira CouplingTerminal AlkynesPdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne

Beyond the aryl bromide, the pyrrolidine ring itself offers opportunities for functionalization, although these are more challenging. Research into the redox-neutral α-functionalization of N-aryl pyrrolidines has shown that it is possible to introduce substituents at the C2 or C5 positions. nih.gov Adapting such methodologies could lead to a new class of di- or tri-substituted fluoropyrrolidines.

Advanced Spectroscopic and Structural Characterization Techniques for Stereochemical Elucidation

The precise determination of the absolute and relative stereochemistry of this compound and its derivatives is critical for understanding their biological activity and interaction with chiral targets. While standard spectroscopic methods provide basic structural information, advanced techniques are required for unambiguous stereochemical elucidation.

X-ray Crystallography: Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds. nih.govresearchgate.net For a molecule like this compound or its derivatives, obtaining a high-quality crystal would provide unequivocal proof of the (S)-configuration at the C3 stereocenter. The analysis would reveal precise bond lengths, bond angles, and the conformation of the five-membered pyrrolidine ring (e.g., envelope or twisted conformation), as well as the relative orientation of the phenyl and fluoro substituents. nih.gov

Advanced NMR Spectroscopy: In cases where single crystals cannot be obtained, or for structural confirmation in solution, a suite of advanced Nuclear Magnetic Resonance (NMR) techniques is indispensable.

2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the pyrrolidine ring. isuct.ru

Heteronuclear Correlation (HSQC/HETCOR): Maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C), allowing for the unambiguous assignment of carbon signals. isuct.ru

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range (2-3 bond) ¹H-¹³C couplings, which is crucial for assigning quaternary carbons and confirming the connection between the pyrrolidine nitrogen and the bromophenyl ring. isuct.ru

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is one of the most powerful NMR techniques for stereochemical analysis. It detects through-space correlations between protons that are close to each other, irrespective of bonding. isuct.ru For this compound, NOE correlations between the fluorine-bearing methine proton (H3) and other protons on the pyrrolidine ring can help define the ring's conformation and the relative orientation of the substituents.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR can confirm the presence and chemical environment of the fluorine. Furthermore, the analysis of heteronuclear coupling constants, such as the three-bond proton-fluorine coupling (³JHF) and two-bond carbon-fluorine coupling (²JCF), can provide critical conformational information based on the Karplus relationship, which relates coupling constants to dihedral angles.

The combination of these techniques provides a comprehensive picture of the molecule's structure in solution. For instance, a combined approach using X-ray diffraction and various 2D NMR experiments was successfully used to characterize complex natural product derivatives, demonstrating the power of this synergistic strategy. isuct.ru The integration of solid-state NMR with X-ray crystallography can also be employed to bridge the gap between the structure of a single crystal and the bulk material. nih.gov

The following table summarizes the application of these advanced techniques for stereochemical elucidation.

TechniqueInformation ProvidedApplication to this compound
Single-Crystal X-ray DiffractionUnambiguous 3D molecular structure, absolute configuration, bond lengths/angles, and crystal packing. nih.govDefinitive confirmation of (S)-stereochemistry and ring conformation in the solid state.
2D NOESY/ROESY NMRThrough-space ¹H-¹H proximities. isuct.ruDetermination of the relative orientation of the fluoro group and other protons, confirming stereochemistry in solution.
¹⁹F NMR SpectroscopyChemical shift of fluorine and its coupling (J-values) to neighboring nuclei.Provides direct evidence of the fluorine's chemical environment and conformational data via H-F and C-F coupling constants.
HMBC NMRLong-range ¹H-¹³C correlations (2-3 bonds). isuct.ruConfirms the connectivity of the entire molecular framework, including the N-aryl bond.
Solid-State NMRStructural information of the bulk material in the solid phase. nih.govComplements X-ray data by providing information on bulk purity, polymorphism, and dynamics.

Q & A

Basic: What synthetic methodologies are effective for preparing (S)-1-(3-bromophenyl)-3-fluoropyrrolidine?

Answer:
The compound can be synthesized via microwave-assisted Claisen-Schmidt condensation , optimizing reaction efficiency and yield. For example, halogen-substituted chalcones with structural similarities were synthesized using aromatic aldehydes and ketones under microwave irradiation, achieving yields of 55–87% . Key steps include:

  • Aldol condensation : Reacting 3-bromophenylaldehyde with fluorinated pyrrolidine derivatives.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration.
  • Purification : Column chromatography or recrystallization to isolate enantiomerically pure products.

Basic: How is the structural configuration of this compound validated?

Answer:
Multi-technique validation is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For analogous compounds, aromatic protons resonate at δ 7.2–8.0 ppm, while fluorinated carbons show distinct splitting .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain. SHELX-based validation ensures accurate 3D models, particularly for chiral centers .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br ratio).

Basic: What in vitro models are used to evaluate its cytotoxic activity?

Answer:

  • Cell lines : MCF-7 (breast cancer) and Vero (normal cells) are standard models. Activity is measured via Presto Blue™ assay , where viable cells reduce resazurin to fluorescent resorufin.
  • Dose-response curves : IC50_{50} values (e.g., 22–42 μg/mL for halogenated analogs) quantify potency .
  • Morphological analysis : Phase-contrast imaging detects apoptosis (cell shrinkage, membrane blebbing) at sub-cytotoxic doses .

Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee) and yield?

Answer:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve microwave absorption and reaction rates.
  • Catalyst selection : Chiral ligands (e.g., BINOL-derived phosphoric acids) enhance ee in asymmetric synthesis.
  • Temperature modulation : Microwave irradiation at 80–100°C reduces side reactions (e.g., racemization) vs. conventional heating .
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction parameters dynamically.

Advanced: What mechanistic insights explain its cytotoxic selectivity against cancer cells?

Answer:

  • Electrophilic targeting : The 3-bromo substituent may alkylate cellular nucleophiles (e.g., glutathione), inducing oxidative stress.
  • Fluorine effects : The 3-fluoro group enhances membrane permeability and metabolic stability via C-F bond interactions with lipid bilayers .
  • Structure-activity relationships (SAR) : Analog studies show bromine’s position (para vs. meta) impacts potency. For example, 3-bromo derivatives exhibit higher cytotoxicity than 4-bromo analogs due to steric and electronic effects .

Advanced: How can contradictory cytotoxicity data across studies be resolved?

Answer:

  • Standardize assays : Discrepancies in IC50_{50} values (e.g., 22 vs. 42 μg/mL) may arise from cell passage number, serum concentration, or incubation time. Use CLSI guidelines for assay reproducibility .
  • Purity verification : HPLC-UV/HRMS ensures compound integrity; impurities ≥5% can skew results.
  • Control analogs : Compare with structurally validated derivatives (e.g., 4-chlorophenyl analogs) to isolate substituent-specific effects .

Advanced: What computational tools predict its pharmacokinetic and toxicity profiles?

Answer:

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways.
  • Molecular docking : Simulate binding to targets like tubulin or kinases using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity .

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